4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with the molecular formula C15H14N4O3S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 5-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The resulting Schiff base is then treated with a sulfur source, such as hydrogen sulfide or sodium hydrosulfide, to yield the desired hydrosulfide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific enzymes or signaling pathways . The furan moiety and the hydrosulfide group contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((2,5-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
The uniqueness of 4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific substitution pattern on the benzylidene and triazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O3S/c1-20-11-6-5-10(13(8-11)21-2)9-16-19-14(17-18-15(19)23)12-4-3-7-22-12/h3-9H,1-2H3,(H,18,23)/b16-9+ |
InChI Key |
GBOXTPWQTKEMOL-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC |
Origin of Product |
United States |
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